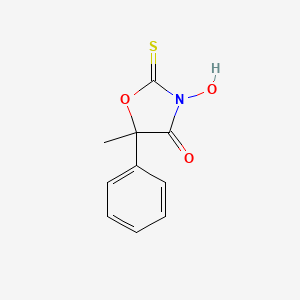
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This specific compound is characterized by its unique substitution pattern, which includes diethyl and methyl groups, as well as a carbodithioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid moiety to thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.
Scientific Research Applications
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid involves its interaction with molecular targets such as enzymes or receptors. The carbodithioic acid moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diethyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
- 3,5-Dimethyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid
- 3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-thiol
Uniqueness
3,5-Diethyl-5-methyl-4,5-dihydro-1H-pyrazole-1-carbodithioic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C9H16N2S2 |
|---|---|
Molecular Weight |
216.4 g/mol |
IUPAC Name |
3,5-diethyl-5-methyl-4H-pyrazole-1-carbodithioic acid |
InChI |
InChI=1S/C9H16N2S2/c1-4-7-6-9(3,5-2)11(10-7)8(12)13/h4-6H2,1-3H3,(H,12,13) |
InChI Key |
BRUZNJGLXARMCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(C1)(C)CC)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)



methanone](/img/structure/B12890256.png)




![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)
